Product packaging for (3-Azidobutyl)cyclohexane(Cat. No.:)

(3-Azidobutyl)cyclohexane

Cat. No.: B12300325
M. Wt: 181.28 g/mol
InChI Key: XWFLCSQQALFYDS-UHFFFAOYSA-N
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Description

(3-Azidobutyl)cyclohexane is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3 B12300325 (3-Azidobutyl)cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-azidobutylcyclohexane

InChI

InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

XWFLCSQQALFYDS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCCC1)N=[N+]=[N-]

Origin of Product

United States

Contextualization of Azidoalkyl Cyclohexane Derivatives in Organic Synthesis

Azidoalkyl cyclohexane (B81311) derivatives represent a class of organic compounds that have garnered considerable attention for their utility as synthetic intermediates. The cyclohexane unit, a six-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis, offering a stable, three-dimensional framework. ontosight.aiacs.org The attachment of an azidoalkyl side chain introduces a highly energetic and synthetically versatile functional group, paving the way for a diverse array of chemical transformations.

The synthesis of these derivatives can be approached through various established methodologies in organic chemistry. While specific synthetic routes to (3-Azidobutyl)cyclohexane are not extensively documented in prominent literature, general strategies for the formation of alkyl azides are well-established. These often involve the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfonate ester) with an azide (B81097) salt, such as sodium azide.

The true value of azidoalkyl cyclohexanes lies in their capacity to serve as building blocks for more complex molecular structures. The dual functionality of these molecules allows for sequential or orthogonal chemical modifications, enabling the construction of intricate architectures with precise control over stereochemistry and functional group placement. researchgate.net

Significance of the Azide Functionality and Cyclohexane Scaffold in Advanced Chemical Transformations

Strategies for the Introduction of the Azide Moiety

The introduction of the azide group is a critical step in the synthesis of this compound. Several reliable methods are employed for this transformation, each with its own set of advantages and substrate scope.

Nucleophilic Substitution of Alkyl Halides

A cornerstone of azide synthesis is the nucleophilic substitution of alkyl halides with an azide salt, typically sodium azide (NaN₃). masterorganicchemistry.comthieme-connect.com This reaction, proceeding through an Sₙ2 mechanism, is highly effective for primary and secondary alkyl halides. masterorganicchemistry.comorgoreview.com The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) facilitates the reaction. masterorganicchemistry.comthieme-connect.com For instance, the reaction of an appropriate alkyl bromide with sodium azide in DMSO at ambient temperature provides the corresponding alkyl azide in high purity and yield. thieme-connect.com Microwave-assisted synthesis in aqueous media has also been shown to be a rapid and efficient alternative for this transformation. organic-chemistry.org

A variation of this method involves the use of tetrabutylammonium (B224687) azide (BNN₃), which has demonstrated efficacy in the azidation of tertiary and secondary halides in nonpolar solvents like toluene. nih.gov This approach is particularly advantageous as it is metal-free and can proceed rapidly without a large excess of the azide reagent. nih.gov

ReactantReagentSolventConditionsProductYieldReference
Alkyl BromideSodium Azide (1.2 equiv.)DMSOAmbient TemperatureAlkyl AzideHigh thieme-connect.com
Benzyl (B1604629) BromideSodium AzidePEG 400Room TemperatureBenzyl Azide- tandfonline.com
Alkyl HalideTetrabutylammonium AzideToluene-Alkyl AzideNearly Quantitative nih.gov

Ring-Opening Reactions of Cyclic Ethers with Azide Anions

The ring-opening of cyclic ethers, particularly epoxides, with azide anions presents another important route to azido (B1232118) alcohols, which can be precursors to this compound. masterorganicchemistry.comorganic-chemistry.org This reaction is typically carried out using sodium azide in the presence of a proton source or a Lewis acid. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net The regioselectivity of the ring-opening is a key consideration. Under basic or neutral conditions, the azide nucleophile generally attacks the less substituted carbon of the epoxide ring. masterorganicchemistry.com

For example, the reaction of cyclohexene (B86901) oxide with sodium azide is a well-established method for producing a precursor to N-H aziridines. masterorganicchemistry.com The use of cerium(III) chloride with sodium azide allows for the mild and highly regioselective ring-opening of epoxides to yield 1,2-azidoalcohols. organic-chemistry.org Microreactor technology has also been employed to control the regioselectivity of epoxide ring-opening with sodium azide, with the solvent system playing a crucial role in directing the outcome. researchgate.net

EpoxideReagentConditionsProductSelectivityReference
Cyclohexene OxideSodium Azide-2-Azidocyclohexanol- masterorganicchemistry.com
Various EpoxidesSodium Azide, Cerium(III) ChlorideMild1,2-AzidoalcoholsHighly Regioselective organic-chemistry.org
Styrene OxideSodium AzideTween80/t-butyl acetate-water in microreactorα-Azido-β-hydroxyethylbenzeneα/β = 6.2 researchgate.net

Conversion of Alcohols and Sulfonates to Azides

Alcohols are readily available starting materials and their conversion to azides is a valuable synthetic transformation. A common approach involves a two-step process where the alcohol is first converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion. orgoreview.com

Direct conversion of alcohols to azides can be achieved using reagents like diphenylphosphoryl azide (DPPA). google.comenamine.netcmu.edu This method often proceeds with inversion of configuration (Sₙ2), which is particularly useful in stereoselective synthesis. google.comgoogle.com The reaction is typically carried out in an aprotic solvent in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com The Mitsunobu reaction, using hydrazoic acid or DPPA, is another powerful method for the direct conversion of alcohols to azides with inversion of stereochemistry. enamine.netcmu.educommonorganicchemistry.com

Starting MaterialReagent(s)Key FeatureProductReference
Alcohol1. TsCl, Pyridine; 2. NaN₃Two-step processAlkyl Azide orgoreview.com
Benzylic Alcohols, α-Hydroxy Alkyl EstersDPPA, DBUSₙ2 inversion, high enantiomeric excessAlkyl Azide google.comgoogle.com
AlcoholsDPPA, DEAD, PPh₃ (Mitsunobu)Inversion of stereochemistryAlkyl Azide enamine.netcommonorganicchemistry.com
AlkanolsBis(2,4-dichlorophenyl) phosphate, 4-(dimethylamino)pyridine, NaN₃One-pot procedureAlkyl Azide cmu.edu

Stereoselective and Regioselective Synthesis of the Azidobutyl Chain

The synthesis of this compound requires precise control over the stereochemistry and regiochemistry of the azidobutyl side chain. Stereoselective methods aim to produce a specific stereoisomer, while regioselective methods control the position of the azide group on the butyl chain.

The development of catalytic asymmetric methods is crucial for synthesizing α-chiral tertiary azides, which can enhance the three-dimensional stereospecificity of molecules. sioc-journal.cn For instance, the stereoselective synthesis of α-glycosyl azides has been achieved using allyl glycosyl sulfones as radical precursors under mild conditions. rsc.org The conversion of chiral alcohols to azides with complete inversion of configuration can be accomplished using phenyl diphenylphosphinite and trimethylsilylmethyl azide. researchgate.net

Regioselectivity is a key factor in reactions such as the ring-opening of substituted cyclic sulfates with sodium azide, where the choice of substituent on the ring can reverse the regioselectivity of the azide attack. unirioja.es Similarly, in the hydroxyazidation of alkenes, the regioselectivity of the azide addition is often directed to the less hindered carbon atom of the double bond. chemrevlett.com

Integration of the Cyclohexane Ring System into the Molecular Architecture

The cyclohexane ring is a common structural motif in many biologically active molecules and its incorporation is a key aspect of synthesizing this compound. mdpi.comresearchgate.netnih.govgoogle.com The cyclohexane moiety can be introduced at various stages of the synthesis. One common strategy is to start with a pre-existing cyclohexane-containing building block, such as a cyclohexyl-substituted alcohol, halide, or ketone.

For example, a synthetic route could involve the reaction of (3-bromobutyl)cyclohexane (B13605180) with sodium azide. Alternatively, a cyclohexyl-containing ketone could be elaborated to introduce the four-carbon side chain, followed by conversion of a functional group to the azide. The synthesis of cyclohexane carboxylic acid derivatives has been explored for their potential as DGAT1 inhibitors. nih.gov Furthermore, enantioselective approaches to cyclohexane carbocyclic nucleosides have been developed, often starting from chiral precursors like (R)-(-)-carvone. acs.org

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the adoption of green chemistry principles to create more efficient and environmentally benign processes. nih.govrsc.orgbaseclick.eursc.orgpsu.edu

Catalytic methods for azide synthesis often involve the use of transition metals. nih.gov For instance, copper-catalyzed azidation of sulfonyl amides provides a direct route to sulfonyl azides, avoiding the use of the toxic and shock-sensitive hydrazoic acid. nih.gov Iron-catalyzed hydroazidation of olefins with anti-Markovnikov selectivity has also been reported. organic-chemistry.org The use of multimetallic catalysts is an emerging area aimed at enhancing reactivity and control in polymerization reactions, which can be relevant for constructing the butyl chain. acs.org

From a green chemistry perspective, the use of safer reagents and solvents is paramount. rsc.orgrsc.org The synthesis of sodium azide itself has been made safer and faster by using benzyl alcohol instead of more volatile small-molecule alcohols. rsc.orgrsc.org The use of recyclable solvents like polyethylene (B3416737) glycol (PEG) 400 for nucleophilic substitution reactions offers an environmentally friendly alternative to traditional volatile organic solvents. tandfonline.com Furthermore, atom-economical reactions like cycloadditions involving azides are central to green chemistry as they minimize the formation of byproducts. baseclick.eu Metal-free azidation methods, such as those using tetrabutylammonium azide, also contribute to greener synthetic routes. nih.gov

Advanced Transformational Chemistry of 3 Azidobutyl Cyclohexane

1,3-Dipolar Cycloaddition Reactions: The Huisgen Reaction Paradigm

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, involving the reaction of a 1,3-dipole, such as an organic azide (B81097), with a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. In the case of an azide and an alkyne, the product is a stable 1,2,3-triazole. While the thermal Huisgen cycloaddition is effective, it often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. To overcome these limitations, several catalyzed and modified versions of this reaction have been developed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. This reaction has become a prime example of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The CuAAC reaction of (3-Azidobutyl)cyclohexane with terminal alkynes is expected to proceed with high regioselectivity to afford the corresponding 1,4-disubstituted triazoles. The bulky cyclohexyl group on the azide is not expected to significantly hinder the approach to the copper-acetylide intermediate, allowing for efficient reaction. While primary azides are generally more reactive, secondary azides like this compound participate effectively in CuAAC reactions.

The reaction scope is broad, encompassing a variety of terminal alkynes. Both electron-rich and electron-poor alkynes are generally well-tolerated. For instance, the reaction of this compound with phenylacetylene (B144264) would be expected to produce 1-((3-cyclohexyl)butyl)-4-phenyl-1H-1,2,3-triazole in high yield. Similarly, reactions with aliphatic terminal alkynes, such as 1-hexyne, are also anticipated to be efficient.

Representative Data for CuAAC Reactions of a Secondary Azide

AlkyneProductYield (%)Reaction Time (h)
Phenylacetylene1-((3-cyclohexyl)butyl)-4-phenyl-1H-1,2,3-triazole9512
1-Hexyne1-((3-cyclohexyl)butyl)-4-butyl-1H-1,2,3-triazole9218
Propargyl alcohol(1-((3-cyclohexyl)butyl)-1H-1,2,3-triazol-4-yl)methanol9024
Ethyl propiolateEthyl 1-((3-cyclohexyl)butyl)-1H-1,2,3-triazole-4-carboxylate8824

Note: This data is representative and based on typical outcomes for CuAAC reactions involving secondary azides. Specific experimental results for this compound may vary.

The choice of ligand is crucial for the success of the CuAAC reaction. Ligands serve to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and precipitation, and accelerate the catalytic cycle. For a sterically demanding secondary azide like this compound, the design of the ligand can be particularly important.

Commonly used ligands include tris(triazolyl)methylamines such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives. These ligands form stable complexes with Cu(I) and promote the reaction efficiently. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for CuAAC, often allowing for very low catalyst loadings and rapid reaction times. For sterically hindered substrates, ligands with a more open coordination sphere might be advantageous to facilitate the approach of both the azide and the alkyne to the copper center.

Optimization of the catalytic system also involves the choice of copper source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuI), solvent, and temperature. While many CuAAC reactions proceed at room temperature, gentle heating may be required to accelerate the reaction of less reactive substrates like secondary azides. A variety of solvents can be used, with polar aprotic solvents like DMSO and DMF, as well as aqueous mixtures, being common choices.

The mechanism of the CuAAC reaction is generally accepted to be a stepwise process, rather than a concerted cycloaddition. The key steps are:

Formation of a Copper Acetylide: In the presence of a base, a terminal alkyne reacts with a Cu(I) species to form a copper acetylide. This is often the rate-determining step.

Coordination of the Azide: The organic azide coordinates to the copper acetylide complex.

Cyclization: A stepwise cyclization occurs, involving the formation of a six-membered copper-containing intermediate.

Rearomatization and Protonolysis: The intermediate collapses to form the triazole ring, and subsequent protonolysis releases the triazole product and regenerates the active Cu(I) catalyst.

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics of these steps and the structures of the intermediates. These studies have confirmed the preference for a dinuclear copper mechanism in many cases, where a second copper atom assists in the activation of the azide. For a secondary azide like this compound, the steric bulk of the cyclohexyl group may influence the energy barriers of the coordination and cyclization steps, potentially leading to slower reaction rates compared to less hindered primary azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. This reaction relies on the high ring strain of cycloalkynes, such as cyclooctynes, to accelerate the reaction with azides without the need for a catalyst. The release of this strain provides the driving force for the reaction. SPAAC is particularly valuable for applications in living systems where the toxicity of copper is a concern.

The kinetics of SPAAC reactions are highly dependent on the structure of both the cycloalkyne and the azide. For this compound, a secondary azide, the steric hindrance around the azido (B1232118) group is a key factor influencing the reaction rate.

Studies on the reactivity of primary, secondary, and tertiary azides with different cyclooctynes have shown that sterically demanding cyclooctynes, such as dibenzocyclooctynes (DBCO), exhibit a significant decrease in reaction rate with more hindered azides. In contrast, less sterically hindered cyclooctynes, like bicyclo[6.1.0]nonyne (BCN), show less variation in reaction rates with primary, secondary, and tertiary azides.

Therefore, for an efficient SPAAC reaction with this compound, a less sterically hindered cycloalkyne like BCN would be a more suitable choice than a more hindered one like DBCO. The reaction would still be expected to be slower than with a corresponding primary azide due to the increased steric bulk.

Representative Kinetic Data for SPAAC Reactions of a Secondary Azide

CycloalkyneSecond-Order Rate Constant (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (BCN)~0.1 - 0.5
Dibenzocyclooctyne (DBCO)~0.01 - 0.05

Note: This data is representative and based on typical outcomes for SPAAC reactions involving secondary azides. Specific experimental results for this compound may vary.

Substrate Scope and Orthogonality Considerations.

The azide moiety in this compound is a robust functional group that exhibits excellent orthogonality, meaning it remains inert to a wide range of reaction conditions while allowing for the manipulation of other functional groups within a molecule. This chemoselectivity is a cornerstone of its utility in complex molecule synthesis. For instance, functional groups such as alcohols, aldehydes, carboxylic acids, and esters are typically compatible with the azide group under many conditions.

The azide's stability allows for multi-step synthetic sequences where other parts of the molecule are modified before the azide is transformed. It is notably stable towards many standard oxidizing and reducing agents (that are not specifically designed to reduce azides), as well as acidic and basic conditions. This orthogonality makes it a reliable functional handle in the construction of complex molecular architectures.

Thermal 1,3-Dipolar Cycloadditions with Alkynes and Alkenes.

The azide group of this compound can readily participate in [3+2] cycloaddition reactions, a type of pericyclic reaction also known as the Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves the 1,3-dipole of the azide group reacting with a dipolarophile, typically an alkyne or an alkene, to form a five-membered heterocycle. wikipedia.org

When this compound is heated with an alkyne, it forms a stable 1,2,3-triazole. Thermal cycloadditions with unsymmetrical alkynes often lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). researchgate.net The reaction with alkenes produces triazoline rings, which can be unstable and may rearrange or decompose. The reactivity of the dipolarophile is influenced by electronic factors and ring strain; strained alkenes and alkynes, for example, can react at significantly lower temperatures. researchgate.net

Table 1: Representative Thermal 1,3-Dipolar Cycloadditions

Dipolarophile Product Class Expected Product with this compound
Phenylacetylene 1,2,3-Triazole 1-(3-Cyclohexylbutyl)-4-phenyl-1H-1,2,3-triazole and 1-(3-Cyclohexylbutyl)-5-phenyl-1H-1,2,3-triazole
Dimethyl acetylenedicarboxylate 1,2,3-Triazole Dimethyl 1-(3-cyclohexylbutyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cycloadditions with Other Dipolarophiles (e.g., Nitriles, Benzyne Equivalents).

The scope of 1,3-dipolar cycloadditions involving this compound extends beyond simple alkynes and alkenes. Other unsaturated systems can also serve as dipolarophiles.

Nitriles : The reaction of azides with nitriles can yield tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. researchgate.net This reaction typically requires Lewis acid catalysis or high temperatures to proceed efficiently. The resulting tetrazoles are stable and find applications as bioisosteres for carboxylic acids in medicinal chemistry.

Benzyne Equivalents : Benzyne, a highly reactive intermediate, is an excellent dipolarophile. When generated in the presence of this compound, it readily undergoes cycloaddition to form a benzotriazole (B28993) derivative. This provides a rapid route to functionalized bicyclic aromatic heterocycles.

Table 2: Cycloadditions with Other Dipolarophiles

Dipolarophile Product Class Expected Product with this compound
Benzonitrile Tetrazole 1-(3-Cyclohexylbutyl)-5-phenyl-1H-tetrazole

Reduction Chemistry of the Azido Group

The reduction of the azido group in this compound to a primary amine, (3-Aminobutyl)cyclohexane, is a fundamental and highly valuable transformation. This conversion opens up a vast array of subsequent chemical modifications. Several methods exist for this reduction, each with its own advantages regarding selectivity, mildness, and functional group tolerance.

Catalytic Hydrogenation for Amine Generation.

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. researchgate.net The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. The only byproduct of this reaction is nitrogen gas (N₂), making product purification straightforward.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is generally high-yielding and tolerant of many other functional groups, although reducible groups like alkenes, alkynes, or benzyl (B1604629) ethers may be affected depending on the catalyst and conditions chosen. researchgate.net

Table 3: Catalytic Hydrogenation Conditions

Catalyst Typical Solvent Pressure Key Features
10% Pd/C Ethanol, Methanol 1-4 atm H₂ Most common, highly efficient, works at low pressure.
PtO₂ Acetic Acid, Ethanol 1-4 atm H₂ Very active catalyst, can reduce aromatic rings at higher pressures.

Metal-Mediated Reductions (e.g., Staudinger Reduction with Phosphines).

The Staudinger reduction provides an exceptionally mild method for converting azides to amines, avoiding the use of high-pressure hydrogen gas and reactive metal catalysts. numberanalytics.comorganic-chemistry.org The reaction proceeds in two steps: first, the azide reacts with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate with the loss of N₂ gas. wikipedia.orgnih.gov In the second step, this intermediate is hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide. wikipedia.org

The Staudinger reduction is renowned for its excellent chemoselectivity, tolerating a wide variety of sensitive functional groups that might not survive catalytic hydrogenation. researchgate.netnih.gov The choice of phosphine can influence the reaction rate. numberanalytics.com

Reaction Scheme: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Table 4: Common Reagents for Staudinger Reduction

Reagent Product Byproduct Key Features
Triphenylphosphine (PPh₃) (3-Aminobutyl)cyclohexane Triphenylphosphine oxide Standard reagent, reliable, byproduct can be difficult to remove.

Photoredox Catalysis for Azide Reduction.

A modern approach to azide reduction utilizes visible-light photoredox catalysis. nih.gov This method offers extremely mild reaction conditions, often proceeding at room temperature and under neutral pH. nih.gov The reaction typically involves a photocatalyst, such as a ruthenium or iridium complex, which becomes excited upon absorbing visible light. nih.govnih.gov The excited catalyst can then engage in an electron transfer process that ultimately leads to the reduction of the azide to an amine.

This technique is notable for its exceptional functional group tolerance, capable of selectively reducing an azide in the presence of sensitive groups like alkenes, alkynes, and aldehydes. nih.gov The reaction conditions are often compatible with aqueous media, making it suitable for biological applications.

Table 5: Typical Components for Photoredox Azide Reduction

Component Example Role
Photocatalyst Ru(bpy)₃Cl₂ Absorbs visible light and initiates electron transfer. nih.gov
Sacrificial Electron Donor Sodium Ascorbate, Hantzsch Ester Reduces the oxidized photocatalyst to complete the catalytic cycle.

Transfer Hydrogenation Approaches

Transfer hydrogenation represents a practical and efficient method for the reduction of the azide moiety in this compound to the corresponding amine, (4-cyclohexylbutan-2-yl)amine. This technique avoids the direct use of high-pressure hydrogen gas, employing instead a hydrogen donor molecule in the presence of a metal catalyst. nih.gov The process involves the catalyst facilitating the transfer of hydrogen from the donor to the azide substrate. nih.gov

Commonly used hydrogen donors include formic acid, isopropanol, and sodium borohydride, each offering distinct advantages in terms of reaction conditions and compatibility with other functional groups. nih.govresearchgate.net A variety of transition metal catalysts, particularly those based on ruthenium, palladium, and nickel, have been shown to be effective for this transformation. nih.govrsc.org For a substrate like this compound, these methods are expected to provide high yields of the primary amine with excellent chemoselectivity.

Table 1: Representative Catalytic Systems for Transfer Hydrogenation of Alkyl Azides

Catalyst System Hydrogen Donor Solvent Temperature (°C) Typical Yield (%)
[Ru(p-cymene)Cl₂]₂ Sodium Borohydride Methanol/Water Room Temp >95
Palladium on Carbon (Pd/C) 1,4-Cyclohexadiene Methanol 80 - 120 >95
Nickel Nanoparticles Isopropanol Isopropanol 82 High

This table presents data for analogous azide reductions to illustrate the expected efficacy of the reaction on this compound. nih.govresearchgate.netrsc.org

The general mechanism involves the generation of active metal hydride species from the catalyst and the hydrogen donor. The azide coordinates to the metal center, followed by sequential hydrogen transfer and the eventual liberation of nitrogen gas (N₂) and the desired amine product. rsc.org

Nitrene Chemistry and Rearrangements

Upon thermal or photolytic activation, this compound is expected to lose a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate, (4-cyclohexylbutan-2-yl)nitrene. This species, with a monovalent nitrogen atom having only six valence electrons, is a potent electrophile and the gateway to a variety of intramolecular and intermolecular reactions. researchgate.net

Thermal and Photolytic Generation of Nitrenes

The generation of the (4-cyclohexylbutan-2-yl)nitrene intermediate can be achieved through two primary methods:

Thermal Generation : Heating this compound in an inert solvent leads to the cleavage of the C-N bond and subsequent loss of N₂. The thermal decomposition of alkyl azides is a well-established method for producing nitrenes. researchgate.netresearchgate.net The reaction is typically initiated at temperatures where the azide bond becomes unstable.

Photolytic Generation : Irradiation of the azide with ultraviolet (UV) light provides the energy required to expel N₂ and form the nitrene. researchgate.netresearchgate.net Photolysis is often conducted at lower temperatures than thermolysis, which can be advantageous for sensitive substrates. The photochemical reaction can yield the nitrene in either its singlet or triplet spin state, which can influence the subsequent reaction pathways. researchgate.net

The primary and rate-determining step in both thermal and photochemical decomposition of simple alkyl azides is the dissociation of the parent azide into the alkyl nitrene and molecular nitrogen. researchgate.net

Intramolecular Insertion Reactions (e.g., C-H Insertion)

Once formed, the (4-cyclohexylbutan-2-yl)nitrene can undergo intramolecular C-H insertion, a powerful reaction for forming new C-N bonds and constructing nitrogen-containing heterocyclic rings. The nitrene can insert into any of the C-H bonds within the molecule, with the regioselectivity of the insertion being a key consideration.

For the (4-cyclohexylbutan-2-yl)nitrene intermediate, several potential C-H insertion products could be formed, leading to various substituted pyrrolidines and piperidines. The general order of reactivity for C-H insertion is tertiary (3°) > secondary (2°) > primary (1°). researchgate.net Based on this, the most favored insertion would be into the tertiary C-H bond on the cyclohexane (B81311) ring, if sterically accessible. Insertions into the secondary C-H bonds on both the cyclohexane ring and the butyl chain are also highly probable.

Table 2: Potential Intramolecular C-H Insertion Products from (4-cyclohexylbutan-2-yl)nitrene

Insertion Site Product Class
C-H at C1 of cyclohexane Substituted Piperidine
C-H at C2/C6 of cyclohexane Substituted Azepane
C-H at C1 of butyl chain Substituted Pyrrolidine
C-H at C3 of butyl chain Substituted Pyrrolidine

The reaction can be influenced by the use of transition metal catalysts, such as those based on rhodium or iridium, which can form metallonitrene intermediates. These intermediates can offer enhanced control over the selectivity and efficiency of the C-H insertion process. researchgate.netresearchgate.net

Rearrangement Pathways (e.g., 1,2-Hydrogen Shift to Imines)

A primary and often dominant reaction pathway for unstabilized alkyl nitrenes is rearrangement via a 1,2-shift. wikipedia.org In this process, a group (typically hydrogen or an alkyl group) on the carbon atom adjacent to the nitrene nitrogen migrates to the nitrogen atom itself. This intramolecular rearrangement is a very fast process that leads to the formation of a stable imine. wikipedia.orgmasterorganicchemistry.comlibretexts.org

For the (4-cyclohexylbutan-2-yl)nitrene generated from this compound, a 1,2-hydride shift from the adjacent carbon (C2 of the butyl chain) is the most likely rearrangement pathway.

Reaction Scheme: 1,2-Hydride Shift this compound → [(4-cyclohexylbutan-2-yl)nitrene] → 4-Cyclohexylbutan-2-imine

This rearrangement is thermodynamically driven by the formation of a stable carbon-nitrogen double bond. For many simple alkyl azides, imine formation via a 1,2-shift is the major product observed upon thermolysis or photolysis, often competing with or precluding C-H insertion and intermolecular reactions. masterorganicchemistry.com

Intermolecular Addition Reactions of Nitrenes

If the concentration of this compound is sufficiently high during nitrene generation, or if other reactive species are present, the (4-cyclohexylbutan-2-yl)nitrene can participate in intermolecular reactions. A common reaction for triplet nitrenes is dimerization, where two nitrene molecules react to form an azo compound.

Reaction Scheme: Intermolecular Dimerization 2 [(4-cyclohexylbutan-2-yl)nitrene] → 1,2-bis(4-cyclohexylbutan-2-yl)diazene

The nitrene can also react with external trapping agents. For example, it can add to alkenes to form aziridines or react with phosphines. However, for simple alkyl nitrenes, these intermolecular pathways are often outcompeted by the rapid intramolecular rearrangement (1,2-hydride shift) or C-H insertion reactions.

Mechanistic and Computational Investigations

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies, whether experimental or computational, are fundamental to understanding the speed at which chemical reactions occur. For reactions involving (3-azidobutyl)cyclohexane, such as the widely used 1,3-dipolar cycloaddition with alkynes, computational kinetic analysis can identify the factors governing the reaction rate.

Detailed research findings indicate that the rate of a multi-step reaction is governed by the slowest step, known as the rate-determining step (RDS). libretexts.org Computational methods can determine the RDS by calculating the activation energy (energy barrier) for each elementary step in the proposed mechanism. The step with the highest energy barrier corresponds to the RDS. organic-chemistry.org For instance, in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT calculations have suggested that the reductive elimination step is rate-determining. organic-chemistry.org

Kinetic models can be constructed by simulating the reaction conditions. For example, studies on cyclohexane (B81311) oxidation have utilized detailed chemical kinetic modeling to simulate ignition delay times and understand reaction pathways under various temperatures and pressures. osti.govnih.gov A similar approach can be applied to reactions of this compound. By calculating the rate constants for each step, a comprehensive kinetic profile can be established.

Below is a hypothetical data table illustrating calculated rate constants and activation energies for the reaction of this compound with a model alkyne, bicyclononyne, which is known to be highly reactive in strain-promoted azide-alkyne cycloadditions. acs.orgnih.gov The values are representative of what would be expected from a DFT study at a common level of theory.

Table 4.1: Hypothetical Kinetic Data for the Cycloaddition of this compound with Bicyclononyne, calculated at the B3LYP/6-311+G(d,p) level of theory in a chloroform (B151607) solvent model. The data illustrates that the formation of the transition state is the rate-determining step.

Transition State Analysis via Quantum Chemical Calculations

Transition state (TS) analysis is a cornerstone of computational chemistry for investigating reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. youtube.com Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these fleeting structures. nih.govresearchgate.netnih.gov

For a reaction involving this compound, such as a Lewis acid-promoted Schmidt reaction, calculations would be performed to locate the transition state for the key bond-forming and bond-breaking steps. organic-chemistry.org The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu

The calculated energy of the transition state relative to the reactants provides the activation energy barrier (ΔE‡ or ΔG‡). researchgate.net A lower activation energy implies a faster reaction. These calculations are crucial for comparing competing reaction pathways and predicting which products will form preferentially. nih.gov For example, DFT studies on 1,3-dipolar cycloadditions of azides with guanidine (B92328) modeled the transition states for the formation of two different regioisomeric products, allowing for a prediction of the reaction's regioselectivity. nih.gov

The table below presents hypothetical data from a transition state analysis for the thermal decomposition of this compound, a process that would proceed through a nitrene intermediate.

Table 4.2: Hypothetical Transition State Parameters for the Unimolecular Decomposition of this compound. The single imaginary frequency confirms the structure as a true transition state.

Conformational Analysis of the Azidobutyl Chain and Cyclohexane Ring

The three-dimensional structure of this compound is not static. The cyclohexane ring and the azidobutyl side chain can adopt various spatial arrangements, or conformations, which differ in energy. Understanding the conformational landscape is crucial as the reactivity and properties of a molecule can be highly dependent on its preferred shape.

The cyclohexane ring predominantly exists in a low-energy "chair" conformation, which minimizes both angle strain and torsional strain. libretexts.orgkhanacademy.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com For a monosubstituted cyclohexane like the (3-azidobutyl) group, the equatorial position is generally favored to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). utdallas.edu The energy difference between the axial and equatorial conformers depends on the size of the substituent group.

Furthermore, the azidobutyl chain itself has multiple rotatable bonds, leading to various rotational isomers (rotamers). The relative orientation of the azide (B81097) group and the cyclohexane ring can be described by dihedral angles, with anti (180°) and gauche (±60°) conformations being the most significant. The anti conformation is typically lower in energy due to reduced steric clash.

Table 4.3: Predicted Relative Energies and Populations of Major Conformers of this compound. The data clearly shows the strong preference for the chair conformation with the substituent in the equatorial position.

Computational Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple isomeric products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is an invaluable tool for predicting and explaining these selectivities. rsc.org

For this compound, a key example is the 1,3-dipolar cycloaddition with an unsymmetrical alkyne, which can produce two different regioisomers (e.g., 1,4- and 1,5-substituted triazoles). nih.gov By calculating the activation energies for the transition states leading to each possible product, the preferred reaction pathway can be identified. The product formed via the lowest energy barrier will be the major product under kinetic control. acs.orgresearchgate.net DFT calculations have been successfully used to predict the regioselectivity of azide cycloadditions to various substrates, with results often matching experimental observations. acs.orgnih.gov

Stereoselectivity can also be addressed computationally. If the reaction creates new chiral centers, the transition states leading to different diastereomers can be modeled. The calculated energy differences between these diastereomeric transition states can predict the diastereomeric ratio (d.r.) of the products.

The following table shows hypothetical activation free energies for the cycloaddition reaction between this compound and propargyl alcohol, illustrating how computational data can predict regioselectivity.

Table 4.4: Hypothetical Activation Free Energies for Competing Pathways in the Cycloaddition of this compound and Propargyl Alcohol. The lower activation energy for the transition state leading to the 1,4-disubstituted product indicates it will be the major regioisomer.

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Computational methods allow for the detailed exploration of this structure and the calculation of various reactivity descriptors that help rationalize and predict chemical reactivity. researchgate.netresearchgate.net These descriptors are often derived from Conceptual Density Functional Theory (CDFT). numberanalytics.com

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. In reactions like cycloadditions, the interaction between the HOMO of one reactant and the LUMO of the other is crucial. acs.org

Other important reactivity indices include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons.

Global Nucleophilicity (N): Quantifies the ability of a species to donate electrons. cuny.eduresearchgate.net

By calculating these descriptors for this compound and potential reaction partners, chemists can predict the nature of their interaction (e.g., which molecule acts as the nucleophile and which as the electrophile) and anticipate relative reaction rates. acs.org

Table 4.5: Hypothetical DFT-Calculated Electronic Structure and Reactivity Descriptors for this compound and a Model Reactant (Methyl Propiolate). The data helps classify the reactants and understand their roles in a potential cycloaddition reaction.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Azidobutyl)cyclohexane, providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. Both ¹H and ¹³C NMR are employed to gain a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane (B81311) ring and the azidobutyl side chain. The chemical shifts of the cyclohexane protons would typically appear in the range of 0.8-2.0 ppm. The presence of the azidobutyl substituent breaks the symmetry of the cyclohexane ring, leading to a more complex splitting pattern than that of unsubstituted cyclohexane, which shows a single sharp peak at room temperature due to rapid chair-chair interconversion youtube.com.

At lower temperatures, the rate of this ring flip can be slowed sufficiently to potentially resolve separate signals for the axial and equatorial protons youtube.com. The protons on the carbon bearing the azidobutyl group (C1) would be expected to be deshielded and appear at a slightly downfield chemical shift. The protons on the butyl chain would exhibit characteristic chemical shifts, with the protons on the carbon attached to the azide (B81097) group (Cα) being the most deshielded (expected around 3.2-3.6 ppm) due to the electronegativity of the nitrogen atoms. The other methylene (B1212753) and methyl protons of the butyl group would appear further upfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the molecule. The carbons of the cyclohexane ring would typically resonate in the range of 25-45 ppm docbrown.infocompoundchem.com. The carbon atom attached to the azidobutyl substituent (C1) would be shifted slightly downfield compared to the other cyclohexane carbons. The carbon atom of the butyl chain bonded to the azide group (Cα) would be significantly deshielded, with a chemical shift anticipated in the range of 50-60 ppm. The remaining carbons of the butyl chain would appear at higher field strengths.

Conformational Analysis: NMR spectroscopy is a powerful tool for studying the conformational preferences of substituted cyclohexanes cdnsciencepub.comacs.orgpressbooks.pub. For this compound, the cyclohexane ring will exist predominantly in a chair conformation to minimize angle and torsional strain pressbooks.pub. The azidobutyl group can occupy either an axial or an equatorial position. Due to steric hindrance, known as 1,3-diaxial interactions, the conformer with the bulky (3-azidobutyl) group in the equatorial position is expected to be more stable and thus more populated at equilibrium libretexts.orgspcmc.ac.in. The relative populations of the two conformers can be determined by analyzing the coupling constants and chemical shifts of the ring protons at low temperatures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Cyclohexane CH (axial) ~1.2 Multiplet
Cyclohexane CH (equatorial) ~1.7 Multiplet
Cyclohexane CH (on C1) ~1.5-1.8 Multiplet
Butyl CH₂ (adjacent to ring) ~1.3-1.5 Multiplet
Butyl CH₂ (β to azide) ~1.6-1.8 Multiplet
Butyl CH (α to azide) ~3.3-3.7 Multiplet
Butyl CH₃ ~1.0 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Cyclohexane C1 ~35-40
Cyclohexane C2, C6 ~28-33
Cyclohexane C3, C5 ~26-30
Cyclohexane C4 ~25-29
Butyl C (adjacent to ring) ~30-35
Butyl C (β to azide) ~25-30
Butyl C (α to azide) ~55-65

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The intensity of this peak may be variable, as alkyl azides can be prone to fragmentation. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure chemguide.co.ukscienceready.com.au. For this compound, several key fragmentation pathways are anticipated:

Loss of a Nitrogen Molecule: A characteristic fragmentation of azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a significant fragment ion at M-28.

Cleavage of the Azide Group: Cleavage of the C-N bond can lead to the formation of a cyclohexylbutyl cation and an azide radical, or a cyclohexylbutyl radical and an azide cation.

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (28 amu) or other small hydrocarbon fragments, similar to the fragmentation of cyclohexane itself docbrown.info. Common fragments from the cyclohexane ring would be observed at m/z values of 83, 69, 55, and 41.

Cleavage of the Butyl Chain: The butyl side chain can fragment at various points, leading to a series of peaks separated by 14 amu (CH₂). Alpha-cleavage next to the azide group is also a possibility.

The mass spectrum of the closely related compound, azidocyclohexane, shows a prominent peak at m/z 83, corresponding to the cyclohexyl cation, and a peak at m/z 55, indicating further fragmentation of the ring nih.govnist.gov.

Purity Assessment: Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is a powerful tool for assessing the purity of a sample of this compound. The presence of any impurities would be indicated by additional peaks in the mass spectrum at different m/z values.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
M-28 [C₁₀H₁₉]⁺ (Loss of N₂)
125 [C₆H₁₁(C₄H₈)]⁺ (Molecular Ion)
83 [C₆H₁₁]⁺ (Cyclohexyl cation)
69 [C₅H₉]⁺ (Fragment from cyclohexane ring)
55 [C₄H₇]⁺ (Fragment from cyclohexane ring)
41 [C₃H₅]⁺ (Fragment from cyclohexane ring)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃) nih.govresearchgate.net. This characteristic peak typically appears in the region of 2100-2160 cm⁻¹ nih.gov. The presence of this intense band is a clear indicator of the successful incorporation of the azide functionality. Other significant absorptions would include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the cyclohexane ring and the butyl side chain docbrown.info.

CH₂ Bending: A characteristic absorption around 1450-1470 cm⁻¹ due to the scissoring (bending) vibration of the CH₂ groups docbrown.info.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from C-C stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy docbrown.info. For this compound, the symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The Raman spectrum is also expected to show strong signals for the C-H stretching and bending modes, as well as the C-C skeletal vibrations of the cyclohexane ring scispace.comustc.edu.cnresearchgate.netchemicalbook.comstackexchange.com. The symmetric C-C stretching of the cyclohexane ring gives rise to a particularly strong and characteristic Raman band around 802 cm⁻¹ stackexchange.com.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
Azide (N₃) Asymmetric Stretch 2100-2160 Strong, Sharp
C-H Stretch (sp³) 2850-2960 2850-2960 Strong
CH₂ Bend (Scissoring) 1450-1470 1450-1470 Medium
Cyclohexane Ring Breathing ~802 Strong

Chromatographic Methods for Separation and Quantification (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Given that this compound is likely to be a volatile liquid, GC-MS is a suitable technique for its analysis. A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for separation mtoz-biolabs.com. The compound would be separated from other components in a mixture based on its boiling point and interactions with the stationary phase. The mass spectrometer detector would then provide mass information for identification and confirmation researchgate.net. Careful temperature programming of the GC oven is necessary to achieve good resolution without causing thermal decomposition of the azide group.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can also be used for the analysis of this compound rsc.org. Reversed-phase HPLC, using a C18 column, would be a common choice for separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. LC-MS is particularly useful for the analysis of less volatile or thermally sensitive compounds. Derivatization of the azide group can sometimes be employed to enhance its detection by LC-MS acs.orgresearchgate.netnih.gov.

Quantification: Both GC-MS and LC-MS can be used for the quantitative analysis of this compound. By using an internal standard and creating a calibration curve, the concentration of the compound in a sample can be accurately determined.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While this compound is likely a liquid at room temperature, X-ray crystallography can be a powerful technique for determining the precise three-dimensional structure of a suitable crystalline derivative. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform X-ray crystallography, a single crystal of a solid derivative of this compound would need to be prepared. This could be achieved, for example, by reacting the azide with an alkyne via a "click" reaction to form a stable triazole, which may be a crystalline solid.

The resulting crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The analysis of the diffraction data yields an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state, as well as the precise geometry of the azidobutyl side chain or its derivative.

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Versatile Building Block in Synthetic Organic Chemistry

The chemical reactivity of (3-Azidobutyl)cyclohexane allows for its participation in a wide array of chemical transformations, making it a versatile precursor in the synthesis of diverse organic molecules.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Triazoles, Imidazoles, Tetrazoles)

The azide (B81097) group in this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.

Triazoles: The most prominent reaction of azides for heterocycle synthesis is the Huisgen 1,3-dipolar cycloaddition with alkynes, which yields 1,2,3-triazoles. wikipedia.org The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," is particularly efficient and regioselective, exclusively affording the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgwikipedia.org this compound can react with a variety of terminal alkynes under these conditions to produce a library of novel triazole derivatives. mdpi.com This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgcsmres.co.uk

Reactant A Reactant B Catalyst Product Heterocycle
This compound Terminal Alkyne Copper(I) 1,4-Disubstituted 1,2,3-triazole Triazole

Imidazoles: While not a direct cycloaddition, the azide functionality can be a precursor to amines, which are then used in various imidazole (B134444) syntheses. rsc.orgorganic-chemistry.orgyoutube.comnih.govresearchgate.net For instance, reduction of the azide to a primary amine, followed by reaction with a 1,2-dicarbonyl compound and an aldehyde, is a common route to substituted imidazoles.

Precursor from this compound Reagents Product Heterocycle
(3-Aminobutyl)cyclohexane 1,2-Dicarbonyl, Aldehyde, Ammonia source Substituted Imidazole Imidazole

Tetrazoles: Tetrazoles can be synthesized from organic azides through their reaction with nitriles, often catalyzed by a Lewis acid. researchgate.netorganic-chemistry.orgnih.gov Another route involves the reaction of azides with isocyanides. beilstein-journals.org This allows for the incorporation of the (3-butyl)cyclohexane moiety into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design. researchgate.netrug.nl

Reactant A Reactant B Condition Product Heterocycle
This compound Nitrile Lewis Acid Catalyst 1,5-Disubstituted Tetrazole Tetrazole
This compound Isocyanide - 1-Substituted Tetrazole Tetrazole

Preparation of Amine-Functionalized Cyclohexane (B81311) Derivatives

A straightforward and high-yielding transformation of the azide group is its reduction to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents like lithium aluminum hydride or the Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis. The resulting (3-Aminobutyl)cyclohexane is a valuable intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and other nitrogen-containing molecules.

Construction of Polyfunctionalized Molecules through Sequential Transformations

The presence of both a reactive azide group and a modifiable cyclohexane ring in this compound allows for the construction of polyfunctionalized molecules through a series of sequential chemical reactions. For instance, the azide can first be converted to a triazole ring via a click reaction. Subsequently, the cyclohexane ring can be functionalized through reactions such as oxidation or halogenation, followed by further synthetic manipulations. This stepwise approach enables the synthesis of complex molecules with precise control over the placement of different functional groups. researchgate.net

Development of Chiral Scaffolds and Auxiliaries

This compound possesses a chiral center at the carbon atom to which the azide group is attached. If the compound is resolved into its individual enantiomers, it can serve as a chiral building block for the synthesis of enantiomerically pure compounds. nih.govnih.govresearchgate.net Furthermore, cyclohexane derivatives are known to be effective chiral auxiliaries. wikipedia.orgsigmaaldrich.comscielo.org.mxsigmaaldrich.comnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com The rigid conformation of the cyclohexane ring can provide a well-defined steric environment to control the approach of reagents to a prochiral center.

Functional Materials Design and Polymer Chemistry

The azide functionality of this compound also lends itself to applications in materials science, particularly in the design of functional polymers.

Polymer Modification and Cross-linking via Azide-Based Reactions

Azides are versatile functional groups for the modification and cross-linking of polymers. nih.govnih.govmdpi.com this compound can be incorporated into a polymer backbone or as a pendant group. The azide can then be used for post-polymerization modification via click chemistry, allowing for the attachment of various molecules to the polymer chain. acs.orgnih.gov Additionally, upon heating or UV irradiation, the azide group can decompose to form a highly reactive nitrene intermediate. nih.govrsc.org This nitrene can undergo a variety of insertion reactions, including into C-H bonds, leading to the formation of covalent cross-links between polymer chains. nih.govrsc.org This cross-linking process can significantly alter the physical and chemical properties of the polymer, such as its mechanical strength, thermal stability, and solvent resistance. nih.gov

Reaction TypeStimulusIntermediateOutcome
Azide-Alkyne CycloadditionCopper(I) Catalyst-Polymer Functionalization
Azide Photolysis/ThermolysisUV light or HeatNitrenePolymer Cross-linking

In-depth Analysis of this compound in Advanced Chemical Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific information or research findings related to the chemical compound "this compound" were found.

Extensive searches were conducted to gather data for an article focusing on the applications of this compound in advanced synthetic organic chemistry and materials science, as per the requested outline. The search queries targeted its potential role in the development of polymeric architectures, surface functionalization, and supramolecular chemistry.

The investigation did not yield any published studies, patents, or database entries that specifically mention or detail the synthesis, properties, or applications of this compound. Consequently, it is not possible to provide the requested detailed research findings, data tables, or discussions on the specified topics for this particular compound.

General information on related, but distinct, chemical entities and concepts was available. For instance, the utility of the azide functional group in "click chemistry" for polymer synthesis and surface modification is well-documented. nih.govrsc.orgmdpi.comrsc.org Similarly, the study of cyclohexane derivatives is a broad area within organic chemistry. nih.govyoutube.com Furthermore, supramolecular chemistry often involves the self-assembly of specifically designed molecules. researchgate.netmdpi.comnih.gov However, none of the available resources provided a direct link to or mention of "this compound."

Therefore, the subsequent sections of the requested article outline—6.2.2. Development of Polymeric Architectures with Tunable Properties, 6.2.3. Surface Functionalization and Grafting for Advanced Coatings, and 6.2.4. Exploration in Supramolecular Chemistry and Self-Assembly—cannot be populated with scientifically accurate and specific information for the subject compound.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized in published literature, or it may be a compound that has been synthesized but not yet explored for the applications specified in the query.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides like (3-Azidobutyl)cyclohexane are often approached with caution due to the potential hazards associated with this functional group. cam.ac.uk Flow chemistry and automated synthesis platforms are emerging as powerful tools to mitigate these risks and improve efficiency. cam.ac.uk Continuous-flow reactors, with their small reaction volumes and precise control over reaction conditions, provide an ideal environment for synthesizing potentially explosive compounds. researchgate.net

Future research will likely focus on developing fully automated, multi-step flow processes for the synthesis and subsequent transformation of this compound. rsc.orgdurham.ac.uk Such systems allow for the in situ generation and immediate use of the azide (B81097), avoiding its isolation and storage. cam.ac.ukresearchgate.net For instance, a flow process could be designed where an alkyl bromide precursor is passed through a column containing an azide exchange resin to form this compound, which is then immediately reacted in a subsequent step, such as a Staudinger reaction or a cycloaddition. cam.ac.ukdurham.ac.uk

Recent developments include capsule-based automated synthesis, where pre-packed capsules contain all necessary reagents for a specific transformation, such as converting a primary amine to an azide. nih.govacs.orgsynplechem.com This approach minimizes user handling of potentially hazardous reagents and allows for reproducible, automated synthesis. nih.govacs.org Integrating such automated platforms would enable the on-demand production of this compound and its derivatives, streamlining their incorporation into complex molecule synthesis for drug discovery and materials science. nih.gov

TechnologyKey Advantages for Azide SynthesisRelevant Research Areas
Flow Chemistry Enhanced safety, precise temperature/pressure control, improved mixing, safe handling of hazardous intermediates. cam.ac.ukresearchgate.netMulti-step synthesis, in situ generation and reaction, scale-up of azide production. rsc.orgdurham.ac.uknih.gov
Automated Synthesis High reproducibility, reduced manual handling, high-throughput screening, on-demand synthesis. nih.govacs.orgCapsule-based reagent delivery, automated reaction optimization, library synthesis. acs.orgsynplechem.comresearchgate.net
Monolithic Reagents Immobilized reagents simplify purification, enable telescoped reaction sequences. cam.ac.ukrsc.orgdurham.ac.ukSolid-supported azide sources, immobilized phosphines for Staudinger reactions. cam.ac.ukdurham.ac.uk

Development of Novel Catalytic Systems for Chemoselective Transformations

The azide group is a versatile functional handle, and future research will heavily invest in novel catalytic systems to unlock its full synthetic potential in a highly selective manner. While reactions like the azide-alkyne cycloaddition are well-established, the development of catalysts for other chemoselective transformations is a key frontier.

Transition metal catalysts are at the forefront of this effort, enabling reactions such as N-atom transfer to construct new carbon-nitrogen bonds. nih.gov These reactions are inherently "green" as they often use only a catalyst and release benign dinitrogen gas as the sole byproduct. nih.gov For a molecule like this compound, this could involve intramolecular C-H amination to form novel heterocyclic structures, catalyzed by metals like iridium or cobalt. nih.gov

Another area of intense research is the development of catalysts for the selective reduction of azides. Heterogeneous nanoparticle catalysts have shown high chemoselectivity for reducing alkyl and aryl azides to primary amines under mild conditions, even in the presence of other reducible functional groups. acs.org For polyfunctional molecules derived from this compound, such catalysts could selectively reduce the azido (B1232118) group while preserving other sensitive moieties. acs.org The selectivity in these systems is often governed by steric factors, with less-hindered azides reacting preferentially, a principle that could be exploited in complex molecular designs. acs.org

Catalytic SystemTransformationPotential Application for this compound
Transition Metal Complexes (Ir, Co, Ru) N-Atom Transfer (e.g., C-H Amination, Aziridination) nih.govSynthesis of novel nitrogen-containing heterocycles.
Heterogeneous Nanoparticles Chemoselective Azide Reduction acs.orgSelective conversion to the corresponding amine in the presence of other functional groups.
Chiral Lewis Acids Asymmetric Rearrangements acs.orgEnantioselective synthesis of complex chiral molecules.
Dual Catalyst Systems (e.g., Photoredox) Radical-based Functionalization nih.govIntroduction of new functional groups via novel reaction pathways.

Computational Design of New Reactions and Molecular Architectures

Computational chemistry is becoming an indispensable tool for predicting reactivity and designing new synthetic pathways. mdpi.com For this compound, computational methods like Density Functional Theory (DFT) can be used to model the energetics and mechanisms of its reactions. researchgate.net This allows researchers to understand reaction barriers, predict the stability of intermediates, and rationalize observed selectivities. researchgate.net

Future applications will move beyond analysis to proactive design. Computational tools can be used to design novel catalysts for specific transformations of the azide group or to predict the outcome of reactions under various conditions. mdpi.comnih.gov For example, the reactivity of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with different strained alkynes can be computationally modeled to select the ideal reaction partner for applications in chemical biology. nih.gov

Furthermore, computational approaches can guide the design of entirely new molecular architectures based on the this compound scaffold. By simulating the properties of hypothetical molecules, researchers can identify promising targets for synthesis that possess desired electronic, steric, or biological properties. This in silico design process accelerates the discovery of new functional molecules and materials, saving significant time and resources in the laboratory. nih.gov

Sustainable Synthesis and Green Chemical Transformations of Azido-Compounds

In line with the global push for environmental sustainability, future research on this compound will be heavily influenced by the principles of green chemistry. researchgate.netresearchgate.net This involves designing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. mdpi.comjddhs.com

One key area is the development of greener methods for introducing the azide functionality. This includes exploring alternatives to traditional reagents and solvents. For example, recent research has focused on creating safer and more efficient processes for producing sodium azide, a common azide source, by altering reactants to speed up the reaction and reduce volatile organic compound (VOC) emissions. rsc.org The use of biocatalysis, employing enzymes to perform chemical transformations, also represents a promising avenue for the sustainable synthesis and modification of azido-compounds. jddhs.com

Green chemistry principles also apply to the subsequent transformations of this compound. The development of catalytic reactions that maximize atom economy—incorporating the maximum number of atoms from the reactants into the final product—is a central goal. researchgate.net Transition metal-catalyzed reactions that use the azide group as a handle for amination are excellent examples, as the only byproduct is environmentally benign nitrogen gas. nih.gov The use of safer, renewable solvents and energy-efficient techniques like microwave-assisted synthesis will further reduce the environmental footprint of processes involving this compound. mdpi.comjddhs.com

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